Urdamycin B is a member of the urdamycin family of angucycline antibiotics produced by the bacteria Streptomyces fradiae strain Tü 2717 [, , , ]. It is classified as a glycoside, meaning it consists of a sugar moiety attached to a non-sugar component called an aglycone [, , ].
Urdamycin B plays a significant role in scientific research as a tool for understanding:* Biosynthesis of angucycline antibiotics: Its unique structural features and relationship to other urdamycins provide insights into the biosynthetic pathways of these complex molecules [, ].* Structure-activity relationships: Studying its activity compared to other urdamycins helps researchers understand how specific structural elements contribute to their biological effects [, ].* Development of novel therapeutics: Its biological activity against Gram-positive bacteria and cancer cells makes it a potential lead compound for developing new antibiotics and anti-cancer drugs [, ].
Urdamycin B's structure is characterized by an angucycline core, a four-ring system with specific functional groups, linked to a sugar moiety [, , ].
Key structural features include:* Aglycone: Urdamycinone B, which distinguishes it from other urdamycins. Urdamycinone B is prone to rearrangement in the presence of alcohol, forming naphthacenequinones [].* Sugar moiety: Consists of D-olivose and L-rhodinose sugars attached to the aglycone [, ].
Detailed structural analysis of Urdamycin B was achieved through spectroscopic techniques (e.g., NMR) and chemical derivatization [, ].
Antibacterial research: Urdamycin B's activity against Gram-positive bacteria could be further explored for developing new antibiotics, especially against resistant strains [, ]. This could involve:
Anti-cancer research: Urdamycin B's activity against leukemia cells suggests potential as an anti-cancer agent [, ]. Further research could focus on:
Biosynthetic pathway engineering: Understanding the role of Urdamycin B in the Streptomyces fradiae biosynthetic pathway could be leveraged to engineer the bacteria to produce novel derivatives with improved therapeutic properties [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9